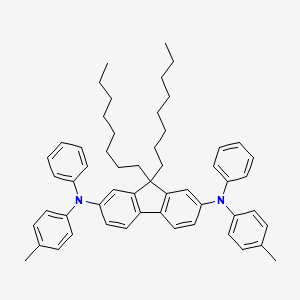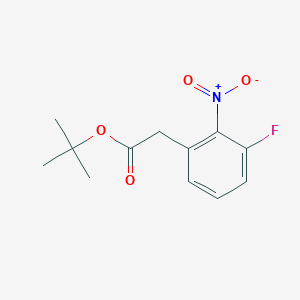
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C12H14FNO5 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a nitro group, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
The synthesis of tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-fluoro-2-nitrophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Scientific Research Applications
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The fluoro and nitro groups can interact with the active sites of enzymes or receptors, while the ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
tert-Butyl 2-(3-fluoro-2-nitrophenyl)acetate can be compared with other similar compounds such as:
tert-Butyl 2-(3-nitrophenyl)acetate: Similar structure but lacks the fluoro group, which may result in different reactivity and biological activity.
tert-Butyl 2-(3-fluoro-4-nitrophenyl)acetate: Similar structure but with the nitro group in a different position, which can affect its chemical and biological properties.
tert-Butyl 2-(3-fluoro-2-methoxyphenyl)acetate:
Properties
Molecular Formula |
C12H14FNO4 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
tert-butyl 2-(3-fluoro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3 |
InChI Key |
MREVGNWVCKUKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


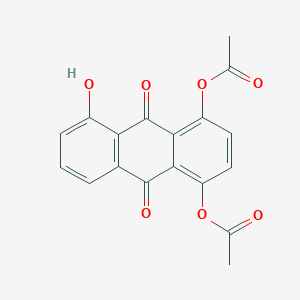
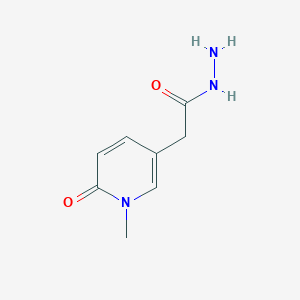
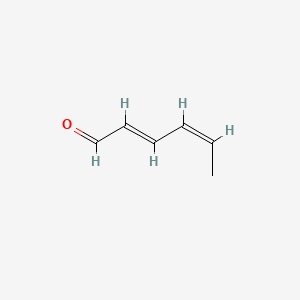

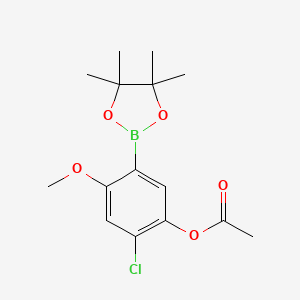
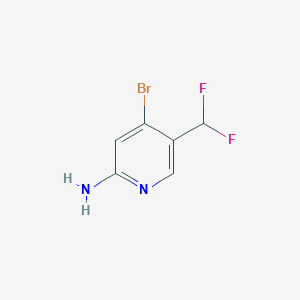

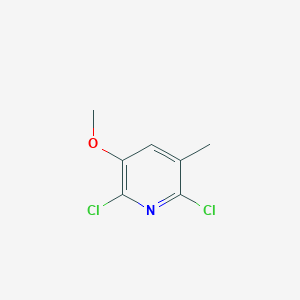
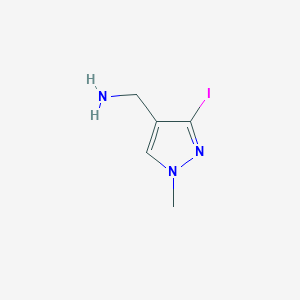
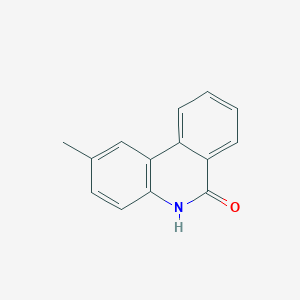

![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)

